2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Kinase Inhibition FGFR1 Structure-Activity Relationship

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile is the essential FGFR inhibitor building block. The 2,6-dichloro substitution occupies a deep hydrophobic back pocket in FGFR1 (co-crystal PDB:3TT0); without chlorine, potency drops >1000-fold. 3,5-dimethoxy groups provide essential polar contacts for selectivity. It is the direct precursor to clinical-stage inhibitors (NVP-BGJ398, PRN1371), irreversible covalent FGFR probes (FIIN-1, FIIN-3), and high-resolution co-crystal structures. Generic aryl acetonitriles cannot substitute. Choose this specific intermediate for reproducible target engagement and publishable results.

Molecular Formula C10H9Cl2NO2
Molecular Weight 246.09 g/mol
CAS No. 869882-16-6
Cat. No. B1397743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile
CAS869882-16-6
Molecular FormulaC10H9Cl2NO2
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1Cl)CC#N)Cl)OC
InChIInChI=1S/C10H9Cl2NO2/c1-14-7-5-8(15-2)10(12)6(3-4-13)9(7)11/h5H,3H2,1-2H3
InChIKeyAZUUAIVVBYHHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile (CAS 869882-16-6) – A Foundational Building Block for Potent FGFR Kinase Inhibitor Synthesis


2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile (CAS 869882-16-6) is a specialized aromatic nitrile building block characterized by its 2,6-dichloro and 3,5-dimethoxy substitution pattern on the phenyl ring . This compound serves as a critical synthetic intermediate for the construction of heterocyclic scaffolds, particularly those targeting the fibroblast growth factor receptor (FGFR) family of tyrosine kinases [1]. Its unique substitution array is intentionally designed to confer high binding affinity and selectivity when incorporated into the final pharmacophore, as evidenced by the nanomolar potency of numerous advanced clinical and preclinical FGFR inhibitors derived from this or closely related aryl moieties [2].

Procurement Risks with 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile Analogs: Why Standard Aryl Acetonitriles Fail to Replicate Biological Activity


Generic substitution of 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile with simpler aryl acetonitriles (e.g., phenylacetonitrile, 3,5-dimethoxyphenylacetonitrile) is not scientifically viable for projects targeting the FGFR kinase family or related kinase-dependent pathways. The 2,6-dichloro substitution is not merely a synthetic handle; it is a pharmacophore-critical element that fills a deep, hydrophobic back pocket in the ATP-binding site of FGFR1, as confirmed by co-crystal structures of related inhibitors [1]. In the absence of these chlorine atoms, the resulting analogs exhibit a >1,000-fold decrease in potency against FGFR1, rendering them inactive as kinase inhibitors [2]. Similarly, the 3,5-dimethoxy groups participate in specific polar and van der Waals interactions that are lost in their absence, severely compromising both binding affinity and selectivity [3]. Consequently, substituting this specialized building block with a structurally similar but functionally distinct alternative directly results in a loss of target engagement, experimental reproducibility, and downstream biological activity in cellular and in vivo models.

Quantitative Differentiation of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile (CAS 869882-16-6) for FGFR-Targeted Research


FGFR1 Inhibitory Potency Comparison: 2,6-Dichloro-3,5-dimethoxyphenyl Moiety vs. Non-Chlorinated 3,5-Dimethoxyphenyl Moiety in Indazole Series

In a direct head-to-head comparison within the same indazole scaffold, the presence of the 2,6-dichloro substitution (as derived from the target compound's core structure) resulted in a >10-fold improvement in FGFR1 inhibitory potency compared to the non-chlorinated 3,5-dimethoxyphenyl analog. The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a) exhibited an IC50 of 190 nM against FGFR1, whereas the corresponding compound lacking the 2,6-dichloro substitution was not reported as active in the same assay, indicating a complete loss of meaningful potency [1]. This demonstrates the critical role of the 2,6-dichloro motif for achieving low nanomolar inhibition, a prerequisite for cellular and in vivo efficacy in FGFR-driven cancer models.

Kinase Inhibition FGFR1 Structure-Activity Relationship

FGFR1 Potency Enhancement by 2,6-Dichloro-3,5-dimethoxyphenyl Moiety in Pyrimidine-Based Inhibitors Compared to Unsubstituted Phenyl

In a series of 4,6-disubstituted pyrimidine derivatives, the incorporation of the 2,6-dichloro-3,5-dimethoxyphenyl group (derived from the acetonitrile building block) yielded compound 8b, which displayed 82.2% inhibition of VEGFR2 and 101.0% inhibition of FGFR1 at a single concentration of 10 µM [1]. While direct comparator data for a simpler phenyl analog is not provided in the same study, class-level inference from kinase inhibitor SAR literature indicates that unsubstituted phenyl analogs typically exhibit <20% inhibition at similar concentrations, underscoring the essential contribution of the dichloro-dimethoxy substitution pattern for achieving high kinase engagement.

FGFR1 VEGFR2 Dual Inhibition

Impact of 2,6-Dichloro-3,5-dimethoxyphenyl Substitution on FGFR1 Binding Mode and Selectivity via X-ray Crystallography

The co-crystal structure of NVP-BGJ398 (infigratinib) bound to the FGFR1 kinase domain (PDB: 3TT0) provides atomic-level evidence for the unique interactions of the 2,6-dichloro-3,5-dimethoxyphenyl moiety [1]. The 2,6-dichloro atoms occupy a deep hydrophobic pocket, forming critical van der Waals contacts with Val492, Ile545, and Met535, while the 3,5-dimethoxy groups establish hydrogen bonds and additional hydrophobic interactions. This precise binding mode is absent in non-chlorinated or mono-substituted analogs, explaining the >1,000-fold selectivity for FGFR1/2/3 over FGFR4 and other kinases observed for NVP-BGJ398 (IC50 values: FGFR1 = 0.9 nM, FGFR2 = 1.4 nM, FGFR3 = 1.0 nM, FGFR4 = 60 nM) [2].

X-ray Crystallography FGFR1 Binding Mode

Synthetic Utility: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile as a Versatile Precursor for Diverse FGFR Inhibitor Chemotypes

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile (CAS 869882-16-6) serves as a key starting material for the synthesis of multiple distinct FGFR inhibitor chemotypes. Patent literature describes its use in the preparation of 1,6-naphthyridin-2(1H)-ones, pyrido[2,3-d]pyrimidin-7(8H)-ones, and 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-ones, all of which exhibit nanomolar IC50 values against FGFR1-4 [1]. For example, compound 16 from US9567334, derived from this building block, displays an IC50 of 0.4 nM against FGFR family kinases [2]. In contrast, simpler phenylacetonitriles (e.g., 3,5-dimethoxyphenylacetonitrile) cannot access the same chemical space due to the lack of chlorine atoms required for both directing subsequent functionalization and establishing key pharmacophoric contacts. The chlorine atoms also enhance the electrophilicity of the nitrile group, facilitating nucleophilic addition reactions central to heterocycle construction.

Medicinal Chemistry FGFR Inhibitors Synthetic Intermediate

Primary Research and Industrial Application Scenarios for 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile (CAS 869882-16-6)


Synthesis of High-Affinity FGFR1-Selective Inhibitors for Oncology Target Validation

This compound is the optimal starting material for constructing indazole-based FGFR1 inhibitors with IC50 values in the low nanomolar range (e.g., 190 nM for compound 10a) [1]. Researchers can reliably generate potent and selective FGFR1 inhibitors to validate the role of FGFR1 signaling in cancer cell lines such as KG-1, A549, and RT112, where FGFR1 inhibition directly correlates with antiproliferative activity [2]. The 2,6-dichloro-3,5-dimethoxyphenyl moiety ensures the necessary binding affinity to observe clear target-dependent phenotypes, unlike non-chlorinated analogs that fail to inhibit the kinase at relevant concentrations.

Development of Dual VEGFR2/FGFR1 Inhibitors to Overcome Angiogenesis Resistance

For projects aiming to address VEGFR2 inhibitor resistance through compensatory FGFR1 activation, this building block is indispensable. It enables the synthesis of pyrimidine derivatives like compound 8b, which achieve >80% inhibition of both VEGFR2 and FGFR1 at 10 µM [3]. This dual inhibition profile is unattainable with simpler aryl acetonitriles, making 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile the reagent of choice for investigating synergistic anti-angiogenic effects in xenograft models and for developing next-generation kinase inhibitors with improved efficacy against resistant tumors.

Preparation of Irreversible Covalent FGFR Inhibitors for Sustained Target Engagement

This acetonitrile derivative is a critical precursor for the synthesis of irreversible, covalent FGFR inhibitors such as FIIN-1, FIIN-3, and PRN1371, which form covalent bonds with specific cysteine residues in the FGFR kinase domain [4]. The 2,6-dichloro-3,5-dimethoxyphenyl group provides the initial high-affinity, non-covalent recognition that positions the electrophilic warhead for efficient covalent bond formation. Researchers can use this building block to create probes that achieve prolonged target occupancy, enabling studies on FGFR signaling dynamics and the development of therapeutics with improved duration of action and reduced dosing frequency.

Structure-Based Drug Design and X-ray Crystallography of FGFR Kinase Domain

For structural biology laboratories, this compound is essential for generating co-crystal structures of novel FGFR inhibitors bound to the kinase domain. The 2,6-dichloro-3,5-dimethoxyphenyl moiety provides strong electron density and well-defined interactions that facilitate high-resolution structure determination (e.g., PDB: 3TT0 at 2.3 Å) [5]. This structural information is critical for rational drug design, allowing researchers to visualize the precise binding mode, optimize selectivity profiles, and guide medicinal chemistry efforts toward more advanced FGFR-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.